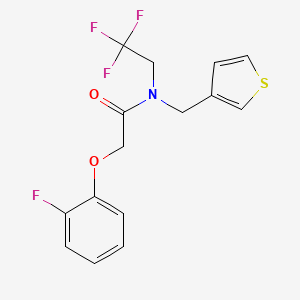

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4NO2S/c16-12-3-1-2-4-13(12)22-8-14(21)20(10-15(17,18)19)7-11-5-6-23-9-11/h1-6,9H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMTURLZKUJUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound features:

- A central acetamide backbone ($$ \text{CH}_3\text{CON} $$).

- A 2-fluorophenoxy group at the α-position.

- Two nitrogen-bound substituents: thiophen-3-ylmethyl and 2,2,2-trifluoroethyl.

The presence of electron-withdrawing fluorine atoms and heteroaromatic thiophene necessitates careful selection of reaction conditions to avoid decomposition or side reactions.

Retrosynthetic Disconnection

Retrosynthetic analysis suggests two primary disconnections (Figure 1):

- Amide bond formation between 2-(2-fluorophenoxy)acetic acid and $$ N $$-(thiophen-3-ylmethyl)-$$ N $$-(2,2,2-trifluoroethyl)amine.

- Stepwise assembly of the tertiary amine via alkylation of thiophen-3-ylmethanamine with 2,2,2-trifluoroethylating agents, followed by amidation.

Synthetic Routes

Direct Amidation via Carbodiimide Coupling

Reaction Scheme

- Acid activation : 2-(2-Fluorophenoxy)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

- Amine coupling : The activated ester reacts with $$ N $$-(thiophen-3-ylmethyl)-$$ N $$-(2,2,2-trifluoroethyl)amine in dichloromethane (DCM) at 0–25°C.

$$

\text{2-(2-Fluorophenoxy)acetic acid} + \text{EDCI/HOBt} \rightarrow \text{Active ester} \

\text{Active ester} + \text{N-(Thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)amine} \rightarrow \text{Target compound}

$$

Optimization Insights

Stepwise Alkylation-Amidation Approach

Thiophen-3-ylmethanamine Alkylation

- Alkylation : Thiophen-3-ylmethanamine reacts with 2,2,2-trifluoroethyl triflate in acetonitrile at 60°C for 12 hours.

$$

\text{Thiophen-3-ylmethanamine} + \text{CF}3\text{CH}2\text{OTf} \rightarrow \text{N-(Thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)amine}

$$ - Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Amide Bond Formation

The secondary amine undergoes amidation with 2-(2-fluorophenoxy)acetyl chloride in the presence of triethylamine (TEA):

$$

\text{N-(Thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)amine} + \text{2-(2-Fluorophenoxy)acetyl chloride} \xrightarrow{\text{TEA}} \text{Target compound}

$$

Yield : 65–78% after column purification.

Experimental Optimization and Challenges

Competing Side Reactions

- Nucleophilic aromatic substitution : The 2-fluorophenoxy group may undergo displacement by the amine at elevated temperatures. Mitigated by maintaining reactions below 30°C.

- Oxidation of thiophene : Thiophene rings are susceptible to oxidation by peroxides. Use of freshly distilled THF and inert atmospheres (N$$_2$$) is critical.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 347.3 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Flash Point | Not reported |

Applications and Derivatives

While the target compound’s biological activity remains undisclosed, structurally analogous trifluoroethyl acetamides exhibit:

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group. Common reagents for these reactions include nucleophiles such as amines or thiols.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the synthesis or degradation of key biomolecules. Additionally, it may bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds, such as:

2-(2-fluorophenoxy)-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: This compound differs in the position of the thiophenyl group, which may result in variations in its chemical reactivity and biological activity.

2-(2-chlorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: The substitution of fluorine with chlorine in the phenoxy group can lead to differences in electronic properties and reactivity.

2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)propionamide: The presence of a propionamide group instead of an acetamide group can influence the compound’s solubility and interaction with biological targets.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.36 g/mol. The structure comprises a fluorophenoxy group, a thiophenylmethyl moiety, and a trifluoroethyl substituent, which contribute to its chemical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.36 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Acetamide Backbone : The reaction of 2-fluorophenol with chloroacetic acid leads to the formation of 2-(2-fluorophenoxy)acetic acid.

- Introduction of Thiophen-3-ylmethyl Group : This is achieved through the reaction with thiophen-3-ylmethanamine under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst.

- Trifluoroethylation : The trifluoroethyl group is introduced via nucleophilic substitution reactions with appropriate trifluoroethylating agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Modulation : The fluorophenoxy group can engage with hydrophobic pockets in enzymes or receptors, potentially altering their activity.

- Receptor Interaction : The thiophenyl group may facilitate hydrogen bonding or π-π interactions, influencing receptor binding and signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have demonstrated that compounds similar to this structure exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, derivatives with similar functional groups have shown promising results against breast and colon cancer cells.

- Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways. A study showed that certain acetamides reduced pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

- Neuropharmacological Studies : Compounds containing trifluoroethyl groups have been studied for their effects on neurotransmitter systems. Preliminary findings suggest that they may influence dopamine receptor activity, although specific selectivity remains to be fully characterized.

Comparative Analysis

To better understand the uniqueness of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-(4-fluorophenoxy)-N-(thiophen-3-ylmethyl)acetamide | Moderate anticancer effects | Similar structure but different substituents |

| N-trifluoroethyl-phenylacetamide | Neuropharmacological effects | Lacks thiophene moiety |

Q & A

Q. What are the key considerations for synthesizing 2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : The compound likely requires sequential reactions, such as nucleophilic substitution for fluorophenoxy group attachment, followed by amide bond formation between thiophen-3-ylmethyl and trifluoroethylamine precursors. Reagents like ethyl bromoacetate or hydrazine derivatives may be used for functional group transformations .

- Optimization : Monitor reaction progress via TLC (e.g., 30% ethyl acetate in hexane as mobile phase) and adjust catalysts (e.g., triethylamine) or temperature to improve yield .

- Purification : Use column chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate intermediates and final products .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

- Spectroscopic techniques :

- NMR : Assign peaks for fluorophenyl (δ ~7.1–7.4 ppm), thiophene (δ ~6.8–7.3 ppm), and trifluoroethyl (δ ~3.5–4.0 ppm) groups. Confirm stereochemistry via NOESY .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and ensure >95% purity for biological assays .

Q. What solvents are suitable for solubility testing, and how does the compound’s hydrophobicity affect formulation?

Methodological Answer:

- Solubility screening : Test in DMSO (for stock solutions), ethanol, and aqueous buffers (pH 4–9). Hydrophobicity from fluorinated and thiophene groups may limit aqueous solubility .

- Formulation strategies : Use surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies to enhance bioavailability .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or adjust fluorophenyl positions) and compare activity .

- Data analysis : Use IC50 values from dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Binding assays : Use surface plasmon resonance (SPR) or ITC to measure affinity for target enzymes .

Q. How can stability under physiological conditions (pH, temperature) be evaluated?

Methodological Answer:

- Forced degradation : Incubate at 37°C in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation via HPLC .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .

- Metabolite identification : Use LC-HRMS to detect phase I/II metabolites and adjust dosing regimens .

Q. What computational methods validate interactions with biological targets?

Methodological Answer:

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns .

- QM/MM calculations : Model electronic interactions at active sites (e.g., fluorophenyl π-stacking with aromatic residues) .

Q. How can toxicity and off-target effects be minimized during lead optimization?

Methodological Answer:

- Selectivity screening : Profile against related enzymes (e.g., kinase panel screening) .

- Cytotoxicity assays : Use HepG2 cells for hepatic toxicity and hERG assays for cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.